molecular formula C14H7ClO3 B12005453 9-Chloro-10-hydroxyanthracene-1,4-dione CAS No. 41099-45-0

9-Chloro-10-hydroxyanthracene-1,4-dione

Cat. No.: B12005453
CAS No.: 41099-45-0
M. Wt: 258.65 g/mol
InChI Key: GFQCSFCTDHAHOM-UHFFFAOYSA-N
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Description

Significance of the Anthracene (B1667546) Core as a Research Motif

The anthracene core is a subject of significant research interest due to its versatile applications. numberanalytics.comvedantu.com It is a key component in the synthesis of dyes, such as the red dye alizarin, and is utilized in the production of wood preservatives and coating materials. vedantu.comwikipedia.org The planar and unsaturated ring system of anthracene, with 14 delocalized π electrons, results in high reactivity, particularly at the 9- and 10-positions, making it a prime candidate for electrophilic substitution reactions. numberanalytics.com This reactivity allows for the creation of a diverse range of derivatives.

In materials science, anthracene and its derivatives are valued as organic semiconductors and are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). numberanalytics.com Its ability to fluoresce blue under ultraviolet radiation also makes it useful as a scintillator for detecting high-energy particles and as a UV tracer in conformal coatings on printed circuit boards. vedantu.comwikipedia.org

Key Properties of Anthracene:

Property Value
Chemical Formula C₁₄H₁₀
Molar Mass 178.234 g·mol⁻¹
Appearance Colorless solid
Melting Point 216 °C (421 °F; 489 K)
Boiling Point 341.3 °C (646.3 °F; 614.5 K)
UV-Vis Absorption ~380 nm

Data sourced from multiple references. numberanalytics.comwikipedia.org

Contextualization of 9-Chloro-10-hydroxyanthracene-1,4-dione within Substituted Anthracene-1,4-dione Chemistry

This compound belongs to the class of substituted anthracene-1,4-diones. This class of compounds is an extension of the anthraquinone (B42736) (anthracene-9,10-dione) framework, which is a crucial structural motif in many biologically active molecules. nih.gov The substitution pattern on the anthracene core significantly influences the compound's chemical and physical properties.

The synthesis of substituted anthracene-1,4-diones often involves multi-step reactions, including Friedel–Crafts reactions, cyclodehydration, and various metal-catalyzed cross-coupling reactions. nih.gov For instance, substituted 1,4-anthracenediones have been synthesized and shown to possess interesting biological activities. researchgate.net The addition of different functional groups, such as halogens (like chloro) and hydroxyl groups, to the anthracene-1,4-dione scaffold allows for the fine-tuning of its electronic properties and reactivity.

The specific compound, this compound, is identified by its CAS number 41099-45-0 and the linear formula C₁₄H₇ClO₃. sigmaaldrich.com While detailed research on this specific molecule is not widely published, its structure suggests it is a derivative of the 1,4-anthracenedione core with a chlorine atom at the 9-position and a hydroxyl group at the 10-position.

Overview of Research Trajectories for Halogenated and Hydroxylated Anthracene-1,4-diones

Research into halogenated and hydroxylated anthracene derivatives has been a fruitful area of chemical investigation, leading to compounds with a range of applications.

Hydroxylated Anthracene Derivatives: Hydroxyanthracene derivatives, such as 1-hydroxyanthracene and 2-hydroxyanthracene, are known to be pharmacologically active. vedantu.comwikipedia.org The presence of hydroxyl groups can significantly alter the biological properties of the anthracene core. For example, 1,4-dihydroxyanthracene-9,10-dione (quinizarin) is a well-known compound used as a starting material for synthesizing more complex molecules. nih.govnist.gov Research has shown that various hydroxylated anthraquinones exhibit a range of biological activities. nih.gov

Halogenated Anthracene Derivatives: The introduction of halogen atoms to the anthracene scaffold is a common strategy to modify its properties. Halogenation can influence the molecule's reactivity, lipophilicity, and electronic characteristics. For instance, 1-chloroanthraquinone (B52148) is used as a precursor in the synthesis of other substituted anthraquinones. researchgate.net The synthesis of various halogenated anthraquinone derivatives has been explored, often as intermediates for creating novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

The combination of both halogen and hydroxyl substituents on an anthracene-1,4-dione framework, as seen in this compound, represents a specific area of chemical space. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group can lead to unique chemical behaviors and potential applications that continue to be an area of interest for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41099-45-0

Molecular Formula

C14H7ClO3

Molecular Weight

258.65 g/mol

IUPAC Name

9-chloro-10-hydroxyanthracene-1,4-dione

InChI

InChI=1S/C14H7ClO3/c15-13-7-3-1-2-4-8(7)14(18)12-10(17)6-5-9(16)11(12)13/h1-6,18H

InChI Key

GFQCSFCTDHAHOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)C=CC(=O)C3=C2Cl)O

Origin of Product

United States

Synthetic Methodologies for 9 Chloro 10 Hydroxyanthracene 1,4 Dione and Its Analogs

Direct Synthesis Approaches to 9-Chloro-10-hydroxyanthracene-1,4-dione

Direct synthetic methods aim to introduce the chloro and hydroxyl functionalities onto a pre-existing anthracene-1,4-dione scaffold or a closely related precursor. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.

Chlorination Reactions of Anthracene-9,10-dione Derivatives

The introduction of a chlorine atom at the C-9 position of an anthracene-9,10-dione derivative is a key transformation. While direct chlorination of the parent anthracene (B1667546) can lead to a mixture of products, including 9-chloroanthracene (B1582455) and 9,10-dichloroanthracene, the regioselectivity of such reactions on substituted anthraquinones is highly dependent on the existing substituents and reaction conditions. mdpi.org

The use of cupric chloride (CuCl₂) has been a common method for the chlorination of aromatic hydrocarbons. mdpi.org Conventional methods often require high temperatures and solvents with significant environmental impact. mdpi.org However, microwave-assisted radical aromatic substitution presents a more environmentally benign alternative. For instance, the reaction of anthracene with CuCl₂ in the solid state, assisted by graphite (B72142) as a microwave susceptor, can lead to quantitative yields of 9,10-dichloroanthracene. mdpi.org This suggests that a similar approach could be explored for the selective chlorination of a 10-hydroxyanthracene-1,4-dione precursor.

The photochlorination of anthracene in the presence of chloride ions has also been investigated, proceeding through a radical mechanism involving chlorine radicals (·Cl). mdpi.com This process demonstrates that chlorination preferentially occurs at the 9 and 10 positions of the anthracene core. mdpi.com

Below is a table summarizing chlorination conditions for anthracene, which could be adapted for anthracene-9,10-dione derivatives.

ReagentConditionsProduct(s)Yield
CuCl₂CCl₄, reflux, 24h9-chloroanthracene75-80%
CuCl₂3-chlorotoluene, 125°C, 1.5h9,10-dichloroanthracene86-97%
CuCl₂/graphiteMicrowave (80% of 1000W), 1-3 min9,10-dichloroanthraceneQuantitative

Specific Precursor Transformation Routes

The synthesis of this compound can be envisioned through the transformation of specifically functionalized precursors. A plausible route involves the modification of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) or its derivatives. The selective chlorination of such a precursor at the 9-position would be a critical step.

Another approach could involve the synthesis of 1,4-bis(amino)anthracene-9,10-diones, which are precursors to important anticancer drugs. nih.gov The synthesis of these compounds sometimes starts from 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione, highlighting that chloro- and hydroxy-substituted anthraquinone (B42736) cores are synthetically accessible. nih.gov While this specific precursor does not directly lead to the target compound, the chemistry involved in its synthesis and subsequent reactions could be adapted.

Indirect Synthesis and Scaffold Construction for Related Anthracene-1,4-diones

Indirect methods focus on constructing the anthracene-1,4-dione scaffold with the desired substituents already in place or introduced during the ring-forming reactions. These methods often offer greater flexibility in accessing a variety of analogs.

Transition Metal-Catalyzed Coupling Reactions for Anthracene Scaffolds

Transition metal catalysis has become a powerful tool for the synthesis of complex aromatic systems, including anthracene scaffolds. aithor.comfrontiersin.org These methods offer high efficiency and selectivity. frontiersin.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, are widely used for the formation of carbon-carbon bonds in the synthesis of substituted anthracenes. frontiersin.org These reactions could be employed to assemble the core structure of this compound from smaller, functionalized building blocks. For example, a palladium-catalyzed reaction could couple a suitably substituted benzene (B151609) derivative with a functionalized naphthalene (B1677914) or cyclohexene (B86901) precursor, followed by cyclization and oxidation to form the desired anthracene-1,4-dione.

Recent advancements have also focused on palladium-catalyzed C-H activation and tandem cyclization reactions to construct polycyclic aromatic hydrocarbons. researchgate.net For instance, the synthesis of tetracyclic benz[a]anthracenes has been achieved through a palladium-catalyzed tandem C-H activation/biscyclization reaction. researchgate.net Such strategies could potentially be adapted for the synthesis of the anthracene-1,4-dione core.

The use of specific phosphine (B1218219) ligands, such as SPhos and XPhos, has been shown to be effective in Suzuki couplings for the synthesis of sterically hindered anthracene derivatives. nih.gov

Here is a table summarizing some palladium-catalyzed reactions for scaffold construction:

Reaction TypeCatalyst/LigandKey Transformation
Suzuki CouplingPalladium/SPhos or XPhosFormation of C-C bonds in sterically hindered systems. nih.gov
Tandem C-H Activation/BiscyclizationPalladium catalystConstruction of tetracyclic benz[a]anthracenes. researchgate.net
Intramolecular Double-CyclizationPalladium catalystSynthesis of dibenz[a,h]anthracenes. researchgate.net

Copper-catalyzed reactions also play a significant role in the synthesis of complex organic molecules. While direct applications to the synthesis of this compound are not explicitly documented, copper catalysis is well-established for reactions that could be part of a synthetic sequence. For instance, copper-catalyzed 1,4-addition reactions to α,β-unsaturated compounds are common. rsc.org

Copper-catalyzed reactions have been instrumental in the stereodivergent synthesis of amino alcohols, showcasing the catalyst's ability to control stereochemistry in complex transformations. nih.gov This level of control could be valuable in the synthesis of highly substituted and stereochemically defined anthracene derivatives.

Nucleophilic Substitution Strategies on Substituted Anthraquinones

The functionalization of the anthraquinone core through nucleophilic substitution is a pivotal strategy for creating a diverse range of derivatives. This approach often involves the displacement of a leaving group, such as a halogen, by a nucleophile.

Research into the synthesis of aminoanthraquinone derivatives demonstrates the utility of this method. mdpi.com The amination of substituted anthraquinones can be influenced by reaction conditions to control the degree of substitution. For instance, the reaction temperature can determine the selectivity between the formation of mono-amino and di-amino products. mdpi.com In one study, reacting 1,4-dihydroxyanthraquinone derivatives with butylamine (B146782) in the presence of a catalyst like PhI(OAc)2 yielded various aminoanthraquinone compounds. mdpi.com The temperature was a key factor in determining the product distribution; at higher temperatures, disubstituted products were favored. mdpi.com

Similarly, the synthesis of 4-substituted 1-amino-9,10-anthraquinones has been achieved via the nucleophilic substitution of a bromine atom in 1-amino-4-bromo-9,10-anthraquinones. nih.gov These reactions, often performed with amines, can sometimes be accompanied by the formation of hydroxy-substituted side products due to the competing attack by hydroxide (B78521) ions. nih.gov The development of C-N coupling processes, such as the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig cross-coupling, has become increasingly important for the synthesis of amino-substituted anthraquinones from their chloro or bromo precursors. nih.gov

A direct example of this strategy is the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with various alkylamines. This reaction readily yields the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after an oxidation step, showcasing a straightforward nucleophilic displacement of chloride ions. nih.gov

Multi-component Reactions for Anthracene-1,4-dione Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer an efficient pathway to complex molecules. frontiersin.org While the direct construction of the anthracene-1,4-dione framework via MCRs is less common, these reactions are valuable for elaborating on the existing anthraquinone scaffold.

One notable application involves a four-component Ugi reaction to create a library of polysubstituted isoindolinones. In this process, an anthraquinone derivative was used as a starting material, which, in the presence of a radical initiator, underwent cyclization to yield a naphtho[2,3-e]isoindole as a single regioisomer. colab.ws This demonstrates how MCRs can be integrated into synthetic sequences to build complex heterocyclic systems fused to the anthraquinone core. colab.ws MCRs are prized for their atom economy, reduction in the number of synthetic steps, and ability to generate molecular diversity from a set of common starting materials, aligning with the principles of green chemistry. frontiersin.org

Regioselectivity and Stereoselectivity in the Synthesis of Anthracene-1,4-diones

Controlling the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms is a fundamental challenge in the synthesis of complex molecules like anthracene-1,4-diones.

Regiocontrol in Diels-Alder Reactions Involving Anthracene-1,4-diones

The Diels-Alder reaction, a powerful tool for forming six-membered rings, is crucial in the synthesis of anthraquinone derivatives. nih.govnih.gov Typically, anthracenes react at their central 9,10-positions. nih.gov However, overriding this natural preference is key to functionalizing the terminal rings.

A significant breakthrough in this area involves the regiocontrolled Diels-Alder reactions of this compound itself. rsc.org Research has shown that the reaction of this compound with isoprene (B109036) can be directed to yield different positional isomers based on the choice of Lewis acid catalyst. rsc.org

Table 1: Effect of Lewis Acid on Regioselectivity in the Diels-Alder Reaction of this compound with Isoprene rsc.org

Lewis Acid Major Product
Aluminium chloride (AlCl₃) or Boron trifluoride–ether (BF₃·OEt₂) 2-Methyl derivative of 6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione

This demonstrates that external reagents can effectively control the regiochemical outcome of the cycloaddition. Other strategies to influence regioselectivity in Diels-Alder reactions of anthracene derivatives include installing electron-donating substituents on the terminal rings or using sterically bulky groups on both the diene and dienophile to favor the 1,4-adduct over the 9,10-adduct. nih.govrsc.org

Directing Group Effects and Positional Isomer Control

The substituents already present on the anthracene-1,4-dione framework play a crucial role in directing the position of subsequent chemical modifications. These "directing group effects" are essential for achieving positional isomer control.

The hydroxy and chloro groups in this compound exemplify this principle, where their electronic properties, in conjunction with a Lewis acid, direct the incoming diene to a specific position in the Diels-Alder reaction. rsc.org Similarly, in nucleophilic substitution reactions, the location of a leaving group like a bromine atom at a specific position (e.g., C-4) naturally dictates that the incoming nucleophile will be introduced at that site. nih.gov

The synthesis of 2- or 4-arylated 1-hydroxy-9,10-anthraquinones via the Suzuki-Miyaura cross-coupling reaction is another clear example. The reaction occurs specifically at the position of a pre-installed bromo or iodo substituent, allowing for the controlled synthesis of specific positional isomers. nih.gov Furthermore, the reactivity of the anthraquinone nucleus can be significantly influenced by activating or deactivating groups. For certain transformations, such as the Mannich reaction, the presence of strong activating substituents on the ring system is a prerequisite for the reaction to proceed. colab.ws

Chemical Reactivity and Transformation Mechanisms of 9 Chloro 10 Hydroxyanthracene 1,4 Dione

Diels-Alder Reaction Pathways

The anthracene (B1667546) core, particularly the central ring, is known to function as a diene in Diels-Alder reactions. researchgate.netresearchgate.net This reactivity is attributed to the lower loss of aromaticity compared to terminal rings. researchgate.net For 9-Chloro-10-hydroxyanthracene-1,4-dione, the presence of substituents and the quinone moiety significantly influences the course of these cycloaddition reactions.

Research has demonstrated that this compound undergoes [4+2] cycloaddition reactions with dienophiles. A notable example is its reaction with isoprene (B109036). rsc.orgrsc.org This reaction leads to the formation of a tetrahydronaphthacene-5,12-dione skeleton, which is a core structure in certain classes of bioactive compounds. The regiochemistry of this addition, meaning which isomer is formed, is highly dependent on the reaction conditions, particularly the presence and nature of catalysts. rsc.org

Lewis acids play a crucial role in catalyzing Diels-Alder reactions by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction rate and influencing selectivity. ias.ac.innih.gov In the case of this compound, the choice of Lewis acid catalyst exerts precise control over the regiochemical outcome of its reaction with isoprene. rsc.orgrsc.org

When the reaction is catalyzed by Lewis acids such as aluminium chloride or boron trifluoride-etherate, the major product is the 2-methyl derivative of 6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione. rsc.org Conversely, employing boron triacetate, generated in situ from boric acid and acetic anhydride, reverses the regioselectivity, yielding the 3-methyl isomer as the principal product. rsc.org This regiocontrolled synthesis highlights the power of catalytic tuning to direct the formation of specific isomers. rsc.orgrsc.org

Table 1: Regiocontrolled Diels-Alder Reaction of this compound with Isoprene

CatalystMajor Product
Aluminium Chloride (AlCl₃)2-Methyl-6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione. rsc.org
Boron Trifluoride-Etherate (BF₃·OEt₂)2-Methyl-6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione. rsc.org
Boron Triacetate (B(OAc)₃)3-Methyl-6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione. rsc.org

Substitution Reactions on the Anthracene-1,4-dione Core

The aromatic rings of the anthracene-1,4-dione core are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

The anthracene-1,4-dione scaffold can undergo electrophilic aromatic substitution, such as bromination. While direct bromination studies on this compound are not extensively detailed, related structures provide significant insight. For instance, a selective and efficient four-step process starting from 9,10-dibromoanthracene (B139309) has been developed to synthesize 2,9,10-tribromoanthracene-1,4-dione. beilstein-journals.orgresearchgate.net This synthesis involves the oxidation of a tribromodihydroanthracene-1,4-diol precursor, demonstrating that the dione (B5365651) core is stable to and can be formed under oxidative conditions used after substitution steps. beilstein-journals.org This methodology underscores the viability of introducing bromine substituents onto the terminal aromatic ring of the anthracene-1,4-dione system. beilstein-journals.orgresearchgate.net

The synthesis of amino-substituted anthraquinones often involves nucleophilic substitution reactions. For example, the synthesis of compounds like 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione involves the introduction of an amino group onto the anthraquinone (B42736) framework. evitachem.com Such syntheses typically proceed through multi-step processes where amination is a key transformation. evitachem.com This indicates that the chloro- and other halo-substituted positions on the anthracene-1,4-dione core can potentially serve as sites for nucleophilic attack by amines to generate aminated derivatives, although specific conditions would need to be optimized.

Derivatization and Functionalization Strategies for 9 Chloro 10 Hydroxyanthracene 1,4 Dione

Introduction of Heteroatom-Containing Functional Groups

The incorporation of nitrogen, oxygen, and sulfur atoms into the anthracene-1,4-dione core is a primary strategy for altering the molecule's electronic and steric properties.

The introduction of nitrogen-containing functionalities is a widely explored avenue for creating analogues of biologically active compounds like mitoxantrone (B413). nih.gov A common method involves the nucleophilic substitution reaction where the chloro group on the anthraquinone (B42736) nucleus is displaced by an amine. For instance, novel mono- and disubstituted anthraquinone derivatives have been synthesized through the addition of lipophilic amino alcohols. nih.gov Another sophisticated approach is the reductive aza-Claisen rearrangement of 1-(N-allylamino)anthraquinones, which can be achieved using zinc powder in an ionic liquid, leading to the formation of 1-amino-2-(prop-2'-enyl)anthraquinones. researchgate.net Furthermore, copper(I)-catalyzed three-component reactions (A³-coupling) of 1-ethynyl-4-hydroxyanthraquinone with formaldehyde (B43269) and secondary amines have been successfully used to synthesize various nitrogen-substituted derivatives. researchgate.net

Oxygen-containing heterocycles can be fused to the anthraquinone core through reactions like the reductive Claisen rearrangement. The rearrangement of propargyloxyanthraquinones using iron powder in a mixture of ionic liquids can selectively produce anthra[1,2-b]furan-6,11-diones. researchgate.net This method allows for either single or double Claisen rearrangements, yielding desired anthra(mono)furandiones or anthra(bis)furandiones. researchgate.net

For sulfur incorporation, phenothiazinequinone dyes have been synthesized from tetrasubstituted anthraquinones by reacting them with potassium 2-aminobenzenethiolate. researchgate.net This reaction introduces a sulfur-containing heterocyclic system onto the anthraquinone framework. A series of sulfur-containing 9-anilinoacridines, which share a similar polycyclic aromatic structure, were synthesized to explore their therapeutic potential, highlighting the importance of sulfur in modifying such molecules. nih.gov

Reaction Type Reagents & Conditions Product Type Citation
Nucleophilic SubstitutionLipophilic amino alcoholsMono- and disubstituted amino-anthracenediones nih.gov
Aza-Claisen RearrangementZinc powder, 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([Hmim]BF4)1-Amino-2-(prop-2'-enyl)anthraquinones researchgate.net
A³-CouplingSecondary amines, formaldehyde, Copper(I) catalystNitrogen-substituted 1-[3-(amino)prop-1-ynyl]-4-hydroxyanthraquinones researchgate.net
Reductive Claisen RearrangementIron powder, ionic liquids ([Hmim]BF4, [Bzmim]Cl)Anthra[1,2-b]furan-6,11-diones researchgate.net
Sulfur Nucleophilic SubstitutionPotassium 2-aminobenzenethiolatePhenothiazinequinone derivatives researchgate.net

Carbon-Carbon Bond Forming Reactions for Scaffold Diversification

The formation of new carbon-carbon (C-C) bonds is a fundamental strategy for diversifying the anthracene-1,4-dione scaffold, allowing for the synthesis of complex molecules. researchgate.netrsc.org These reactions are central to extending the aromatic system and introducing a wide variety of substituents.

A highly specific method for functionalizing the core molecule involves regiocontrolled Diels-Alder reactions. The reaction of 9-chloro-10-hydroxyanthracene-1,4-dione with isoprene (B109036) can be directed by different Lewis acids. rsc.org In the presence of aluminum chloride or boron trifluoride-etherate, the reaction yields the 2-methyl derivative of 6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione. rsc.org Conversely, using boron triacetate as the catalyst results in the 3-methyl isomer as the major product. rsc.org

A more versatile and widely used method for C-C bond formation on the anthraquinone nucleus is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction enables the site-specific introduction of aryl groups. For example, 2- or 4-arylated 1-hydroxy-9,10-anthraquinones can be prepared by coupling 1-hydroxy-2-bromoanthraquinone or 1-hydroxy-4-iodoanthraquinone with various arylboronic acids. nih.gov This approach has been used to synthesize a range of 4-aryl-1-hydroxyanthraquinones by reacting 1-hydroxy-4-iodo-9,10-anthraquinone with phenyl-, o-tolyl-, and 4-methoxyphenylboronic acids in high yields. nih.gov

Reaction Type Substrate Reagents & Conditions Product Citation
Diels-Alder ReactionThis compoundIsoprene, AlCl₃ or BF₃·OEt₂2-Methyl derivative of 6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione rsc.org
Diels-Alder ReactionThis compoundIsoprene, B(OAc)₃3-Methyl isomer of 6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione rsc.org
Suzuki-Miyaura Coupling1-Hydroxy-4-iodo-9,10-anthraquinonePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃1-Hydroxy-4-phenyl-anthraquinone nih.gov
Suzuki-Miyaura Coupling1-Hydroxy-2-bromoanthraquinoneArylboronic acids, Pd catalyst2-Aryl-1-hydroxyanthraquinones nih.gov

Modification of the Hydroxyl and Chloro Substituents

Direct modification of the existing hydroxyl and chloro groups on the this compound core provides another route for derivatization. The reactivity of these groups allows for a range of chemical transformations.

The chloro substituent, being a halogen on an aromatic ring, is a key site for nucleophilic aromatic substitution reactions. This allows for its replacement by various nucleophiles, including amines and alkoxides, to introduce nitrogen and oxygen functionalities, as seen in the synthesis of mitoxantrone analogues. nih.gov The synthesis of 9-chloroanthracene (B1582455) itself can be achieved by reacting anthracene (B1667546) with anhydrous cupric chloride. orgsyn.org The halogen's presence is often a prerequisite for subsequent cross-coupling reactions, where it acts as a leaving group. nih.gov

The hydroxyl group plays a significant role in the reactivity and biological activity of anthraquinone derivatives. nih.gov While it can be modified through reactions like etherification or esterification, it is often retained in synthetic analogues. In some studies, methylation of hydroxylated anthraquinones was performed, but this modification led to a failure to inhibit TNF-α production, suggesting the free hydroxyl is crucial for certain biological interactions. nih.gov The hydroxyl group's electronic influence can also direct the regioselectivity of further reactions on the aromatic core.

Novel Synthetic Pathways for Derivatized Anthracene-1,4-diones

Modern synthetic chemistry offers innovative pathways to create derivatized anthracene-1,4-diones with increased efficiency and structural complexity. These methods often employ green chemistry principles, such as using alternative energy sources or more efficient catalysts. rsc.org

One novel approach involves pursuing synthetic routes that build the anthraquinone core from simpler starting materials via a Diels-Alder reaction. digitellinc.com For example, substituted 1,4-naphthalenediones like Juglone or Naphthazarin can be used as dienophiles to access highly oxidized derivatives containing diol or imine functionalities. digitellinc.com

The use of ionic liquids as reaction media represents another advancement. As seen in the synthesis of anthra[1,2-b]furan-6,11-diones, employing ionic liquids like 1-methylimidazolium tetrafluoroborate can facilitate reactions such as the reductive Claisen rearrangement. researchgate.net

Furthermore, the development of photochemical reactions promoted by visible light is an emerging green strategy. rsc.org Organic dyes like Eosin-Y can act as photocatalysts to promote the formation of C-C bonds under mild conditions, offering an environmentally friendly alternative to traditional methods that often require transition-metal catalysts. rsc.org The continued development of Pd-catalyzed C-C cross-coupling reactions also represents a powerful and modern tool for the site-specific functionalization of the anthraquinone core, enabling the synthesis of complex organic materials and biologically active compounds. nih.gov

Synthetic Strategy Starting Materials Key Features Product Class Citation
Diels-Alder SynthesisSubstituted 1,4-naphthalenediones (e.g., Juglone)Builds the core structure from simpler precursorsHighly oxidized anthracenedione derivatives digitellinc.com
Ionic Liquid-Mediated RearrangementPropargyloxyanthraquinonesUse of ionic liquids as efficient reaction mediaFuran-fused anthraquinones researchgate.net
Photochemical C-C Bond Formation-Use of visible light and organic dye photocatalysts (e.g., Eosin-Y)C-C coupled derivatives rsc.org
Pd-Catalyzed Cross-CouplingHalogenated anthraquinones, boronic acidsHigh efficiency and site-specificityAryl-substituted anthraquinones nih.gov

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis of Electronic Structure and Molecular Conformation

Spectroscopic techniques are powerful tools for probing the electronic and vibrational energy levels within a molecule, as well as for determining the connectivity and chemical environment of its constituent atoms.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophore of 9-Chloro-10-hydroxyanthracene-1,4-dione, the substituted anthracene-1,4-dione system, is expected to exhibit characteristic absorption bands. The electronic spectrum of the parent molecule, anthracene (B1667546), displays distinct bands, often labeled as the ¹Lₐ and ¹Bₐ bands, which arise from π-π* transitions. The introduction of substituents such as chloro and hydroxyl groups, as well as the dione (B5365651) functionality, significantly influences the position and intensity of these absorption maxima (λₘₐₓ).

The hydroxyl and chloro substituents, through their electronic effects (mesomeric and inductive), can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. For instance, the presence of a hydroxyl group on the anthracene nucleus, as seen in 1-hydroxyanthracene, results in a complex spectrum with multiple absorption maxima. nist.gov Similarly, silyl (B83357) groups on the 9 and 10 positions of anthracene have been shown to cause a considerable bathochromic shift of the ¹Lₐ band due to σ-π and σ conjugation. nih.gov In the case of this compound, the combination of the electron-withdrawing chloro group and the electron-donating hydroxyl group, along with the extended conjugation of the dione system, would be expected to result in a unique UV-Visible spectrum with absorptions in both the UV and visible regions.

CompoundSolventλₘₐₓ (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)
AnthraceneHexane252, 325, 340, 357, 375180000, 7000, 10000, 10000, 7000
9,10-AnthracenedioneVarious~325~4500
1-HydroxyanthraceneNot Specified250, 300, 350, 400Not Specified
9,10-bis(diisopropylsilyl)anthraceneNot Specified39914200

Note: Data for related compounds is provided to illustrate expected spectral regions.

Infrared and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their chemical environment, making these methods excellent for functional group identification. For this compound, the IR and Raman spectra would be dominated by vibrations of the aromatic rings, the carbonyl groups of the dione, the C-Cl bond, and the O-H group.

The carbonyl (C=O) stretching vibrations in anthraquinones typically appear as strong bands in the IR spectrum between 1650 and 1680 cm⁻¹. nsf.gov The presence of the intramolecular hydrogen bond between the 10-hydroxyl group and the 1-carbonyl group would be expected to lower the frequency of this carbonyl stretch. The O-H stretching vibration of the hydroxyl group would likely appear as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed at lower frequencies, typically in the range of 600-800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the fused aromatic ring system. Studies on similar dihydroxyanthraquinones have utilized time-dependent density functional theory (TDDFT) to accurately calculate and assign Raman active vibrational modes. nsf.govnih.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
O-H Stretch (intramolecular H-bond)3200-3600 (broad)
Aromatic C-H Stretch>3000
Carbonyl (C=O) Stretch (H-bonded)1620-1650
Carbonyl (C=O) Stretch (free)1660-1680
Aromatic C=C Stretch1400-1600
C-O Stretch1200-1350
C-Cl Stretch600-800

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.govcore.ac.ukethernet.edu.et By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of a molecule can be determined.

For this compound, the ¹H NMR spectrum would show a set of signals corresponding to the aromatic protons. The exact chemical shifts of these protons would be influenced by the electronic effects of the chloro, hydroxyl, and dione substituents. The proton of the hydroxyl group would likely appear as a downfield singlet, and its chemical shift could be concentration-dependent unless involved in a strong intramolecular hydrogen bond.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the dione would resonate at very low field, typically in the range of 180-190 ppm. The carbon atom bearing the hydroxyl group (C-10) and the one bearing the chlorine atom (C-9) would also have characteristic chemical shifts. The remaining aromatic carbons would appear in the typical aromatic region of the spectrum (approximately 110-150 ppm). Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals. researchgate.net

NucleusExpected Chemical Shift Range (ppm)
¹H (Aromatic)7.0 - 9.0
¹H (Hydroxyl)5.0 - 15.0 (variable, potentially downfield due to H-bonding)
¹³C (Carbonyl)180 - 190
¹³C (Aromatic C-O)150 - 165
¹³C (Aromatic C-Cl)125 - 140
¹³C (Aromatic C-H & C-C)110 - 150

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₇ClO₃), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. Common fragmentation pathways for anthraquinones involve the loss of CO molecules. The fragmentation of this compound could proceed through the sequential loss of CO, and potentially the loss of a chlorine radical or HCl. Softer ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be used to observe the molecular ion with minimal fragmentation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure, including the planarity of the anthracene core and the conformation of the substituents.

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a compound like this compound, a variety of chromatographic methods would be employed throughout its synthesis and characterization.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The compound would be detected using a UV-Vis detector set to one of its absorption maxima.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), could also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group might be necessary to improve its chromatographic behavior.

Thin-Layer Chromatography (TLC) would be used as a rapid and convenient method for monitoring reactions and for preliminary purity checks. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of non-polar and polar solvents) would be optimized to achieve good separation.

Theoretical and Computational Studies of 9 Chloro 10 Hydroxyanthracene 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of complex molecules. For derivatives of anthraquinone (B42736), DFT calculations are frequently used to determine molecular geometries, orbital energies, and reactivity descriptors. Studies on related hydroxyanthraquinone systems demonstrate that the electronic structure is significantly influenced by substituent groups.

In a molecule like 9-Chloro-10-hydroxyanthracene-1,4-dione, the chlorine atom acts as an electron-withdrawing group, while the hydroxyl group can be electron-donating. These substitutions on the anthracene-1,4-dione framework affect the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. Computational studies on substituted anthraquinones have shown that electron-withdrawing groups tend to lower the redox potentials. rsc.orgpolyu.edu.hk

The reactivity of the molecule can be further understood by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would likely indicate regions of negative potential around the oxygen and chlorine atoms, highlighting them as potential sites for electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for Anthraquinone Analogues (Note: This data is representative of typical values for related compounds and not specific to this compound)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
1,4-dihydroxyanthraquinone-6.2-3.52.7
1-hydroxyanthraquinone (B86950)-6.5-3.43.1

Semi-empirical methods, such as AM1 (Austin Model 1), PM3 (Parametric Model number 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a computationally less expensive alternative to ab initio methods like DFT. wikipedia.orguni-muenchen.de These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. wikipedia.orgnih.gov They are particularly useful for screening large numbers of molecules or for preliminary geometry optimizations before employing more rigorous methods.

For anthraquinone derivatives, semi-empirical methods have been successfully used to optimize ground-state geometries. For instance, the AM1 method was used to show that the ground state geometries of hydroxy- and methyl-substituted anthraquinones are planar. These methods can also provide reasonable estimates of electronic properties and heats of formation. uni-muenchen.de However, their accuracy can be limited if the molecule under study is significantly different from the compounds used for their parameterization. wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, including its conformational flexibility. For a relatively rigid structure like this compound, MD simulations can reveal the dynamics of the hydroxyl proton and the planarity of the ring system, especially in different environments like in a solvent or a crystal lattice.

For example, Car-Parrinello Molecular Dynamics (CPMD) has been used to study proton dynamics in intramolecular hydrogen bonds of 1,4-dihydroxyanthraquinone. mdpi.com Such simulations show that in the gas phase, the protons in the hydrogen bridges are quite mobile, with short transfer and sharing events observed. mdpi.com The presence of a polar solvent can further decrease the energy barrier for this proton transfer. mdpi.com These findings suggest that the hydroxyl proton in this compound would also exhibit dynamic behavior, which could be crucial for its chemical reactivity and interactions.

Prediction and Interpretation of Spectroscopic Properties through Computational Models

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as UV-Visible absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that correspond to spectral bands.

Studies on substituted anthraquinones have demonstrated that TD-DFT, when combined with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)), can provide reliable predictions of the maximum absorption wavelength (λmax), especially when solvent effects are included in the model. nih.gov For hydroxyanthraquinones, the electronic spectrum is characterized by intramolecular charge transfer (CT) bands. The position of these bands is sensitive to the nature and position of the substituents.

Semi-empirical methods like ZINDO/S are also specifically parameterized for predicting electronic spectra and have been shown to be in good agreement with experimental results for various anthraquinone derivatives. researchgate.net For example, ZINDO/S calculations on chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthracene-9,10-dione) successfully identified the charge transfer band in the visible region.

Table 2: Comparison of Experimental and Calculated λmax (nm) for a Related Anthraquinone (Note: Data for Chrysophanol, illustrating the accuracy of computational methods)

CompoundExperimental λmax (nm)Calculated λmax (nm) (ZINDO/S)Reference
Chrysophanol428424

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms by identifying intermediates and transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the kinetics of a reaction. github.ioucsb.edu

For hydroxyanthraquinones, a well-studied reaction is excited-state intramolecular proton transfer (ESIPT). Computational studies on 1-hydroxyanthraquinone (1-HAQ) have mapped the potential energy surfaces for this process. nih.gov Upon electronic excitation, the proton can transfer from the hydroxyl group to the carbonyl oxygen. Calculations have shown that in the lowest excited state, this proton transfer can occur along a barrierless path. nih.gov The intersection of different excited states (e.g., nπ* and ππ*) can also be located, providing insight into the pathways for non-radiative decay and influencing properties like fluorescence. nih.gov

For a molecule like this compound, similar computational approaches could be used to explore its reactivity in various chemical transformations, such as nucleophilic substitution or redox reactions. By calculating the geometries and energies of reactants, products, and transition states, a detailed understanding of the reaction pathways and activation barriers can be achieved.

Structure Property Relationships and Electronic Effects in 9 Chloro 10 Hydroxyanthracene 1,4 Dione Research

Influence of Substituents on Chemical Reactivity and Selectivity

The substituents on the 9-Chloro-10-hydroxyanthracene-1,4-dione ring system profoundly direct the regioselectivity of its reactions, a critical aspect for its application in organic synthesis. A notable example is its participation in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. Research has demonstrated that the regiochemical outcome of the reaction of this compound with unsymmetrical dienes can be controlled by the choice of Lewis acid catalyst.

In a study involving the reaction of this compound with isoprene (B109036), the use of aluminium chloride or boron trifluoride-etherate as the catalyst leads to the formation of the 2-methyl derivative of 6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione. rsc.org Conversely, when boron triacetate is employed as the catalyst, the major product is the 3-methyl isomer. rsc.org This regiocontrolled transformation highlights the delicate balance of electronic and steric influences exerted by the chloro and hydroxyl substituents under different catalytic conditions.

The general principles of substituent effects in Diels-Alder reactions provide a framework for understanding this selectivity. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile typically accelerate normal electron-demand Diels-Alder reactions. ijcrcps.commasterorganicchemistry.com In this compound, the quinone moiety acts as the dienophile, and its reactivity is modulated by the attached chloro and hydroxyl groups. The specific Lewis acid likely coordinates with the carbonyl and hydroxyl groups, altering the electronic distribution within the dienophile and thereby directing the approach of the diene.

The halogenation of anthracene (B1667546) derivatives further underscores the role of substituents in directing reactivity. While direct halogenation of the target compound is not extensively reported, studies on similar systems show that the position of substitution is highly dependent on the nature of the halogenating agent and the existing substituents on the anthracene core. researchgate.net

Regioselectivity in the Diels-Alder Reaction of this compound with Isoprene.
Lewis Acid CatalystMajor ProductReference
Aluminium chloride (AlCl₃) or Boron trifluoride-etherate (BF₃·OEt₂)2-Methyl-6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione rsc.org
Boron triacetate (B(OAc)₃)3-Methyl-6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione rsc.org

Correlating Structural Features with Spectroscopic Signatures

The spectroscopic properties of this compound are a direct reflection of its molecular structure. While a dedicated, publicly available spectrum for this specific compound is not provided by all suppliers, its expected spectroscopic features can be inferred from data on analogous anthraquinone (B42736) derivatives. sigmaaldrich.comsigmaaldrich.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by distinct absorption bands corresponding to its functional groups. The stretching vibration of the carbonyl (C=O) groups in the quinone ring typically appears in the region of 1650-1690 cm⁻¹. The presence of the hydroxyl (-OH) group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Studies on substituted anthraquinones have shown that the position of the C=O stretching frequency is sensitive to the electronic nature of the substituents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide valuable information about the protons on the aromatic rings. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro and carbonyl groups, and the electron-donating effect of the hydroxyl group. The proton of the hydroxyl group would likely appear as a broad singlet. In the ¹³C NMR spectrum, the signals for the carbonyl carbons would be observed at the downfield end of the spectrum, typically around 180-190 ppm. The carbon atoms attached to the chloro and hydroxyl groups would also exhibit characteristic chemical shifts.

Expected Spectroscopic Data for this compound based on Analogous Compounds.
Spectroscopic TechniqueExpected FeatureApproximate RegionReference
IR SpectroscopyC=O stretch1650-1690 cm⁻¹ nih.gov
IR SpectroscopyO-H stretch (broad)3200-3600 cm⁻¹ nih.gov
¹³C NMR SpectroscopyC=O signals180-190 ppm chemicalbook.comchemicalbook.com

Electronic Effects of Halogen and Hydroxyl Moieties on the Anthracene-1,4-dione System

The electronic character of this compound is a composite of the inductive and resonance effects of its substituents. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs of electrons, but the inductive effect generally dominates in halogens. This net electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.

The interplay of these opposing electronic effects—the deactivating chloro group and the activating hydroxyl group—on the electron-deficient quinone system creates a complex electronic landscape. This distribution of electron density is a key determinant of the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Tautomerism and Conformational Analysis of the Hydroxyl Group

Hydroxyanthraquinones can exist in different tautomeric forms. For 1-hydroxy-9,10-anthraquinone and its derivatives, studies have shown the existence of equilibrium mixtures of tautomers and rotational isomers. researchgate.net While this compound is a 1,4-dione, the presence of the peri-hydroxyl group at C-10 suggests the possibility of tautomerism, potentially involving the adjacent carbonyl group to form a 1,10-quinoid-type structure. The equilibrium between these tautomeric forms is influenced by factors such as the solvent and the electronic nature of other substituents on the ring.

The conformational freedom of the hydroxyl group is largely restricted due to the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen at C-1. This hydrogen bond creates a stable six-membered ring, holding the hydroxyl proton in the plane of the aromatic system. This conformational rigidity has significant implications for the molecule's reactivity and its interactions with other molecules.

Investigation of π-Stacking and Intermolecular Interactions in Assemblies

In the solid state, the planar aromatic core of this compound facilitates π-stacking interactions, which are crucial in determining the crystal packing and, consequently, the material's bulk properties. The nature and strength of these interactions are modulated by the substituents.

The presence of the chloro and hydroxyl groups introduces the potential for other specific intermolecular forces. The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygens can act as hydrogen bond acceptors, leading to the formation of intermolecular hydrogen bonding networks. These interactions can compete with or reinforce the π-stacking arrangements.

Furthermore, the chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a carbonyl oxygen or the π-system of an aromatic ring. nih.gov The interplay between π-stacking, hydrogen bonding, and potential halogen bonding dictates the supramolecular assembly of this compound in the crystalline state. Studies on related anthraquinone derivatives have highlighted the importance of both intra- and intermolecular forces in defining their solid-state structures. nih.gov

Role of 9 Chloro 10 Hydroxyanthracene 1,4 Dione As a Synthetic Intermediate in Organic Chemistry

Precursor in the Synthesis of Complex Polycyclic Aromatic Compounds

The strategic placement of functional groups on the 9-Chloro-10-hydroxyanthracene-1,4-dione framework makes it an excellent starting material for the synthesis of more elaborate polycyclic aromatic hydrocarbons (PAHs). These larger systems are of significant interest due to their potential applications in materials science and medicinal chemistry. The reactivity of the quinone moiety, particularly in cycloaddition reactions, provides a powerful tool for annulation, the process of building a new ring onto an existing structure.

A pivotal example of its use as a precursor is in regiocontrolled Diels-Alder reactions. Research conducted by Gupta, Jackson, and Stoodley demonstrated that this compound can react with dienes like isoprene (B109036) to construct a new, fused six-membered ring, thereby forming a tetrahydronaphthacene-dione skeleton. orgsyn.orgsigmaaldrich.com This transformation is a direct method for elaborating the anthracene (B1667546) core into a more complex, four-ring system. The ability to control the regiochemistry of this addition, as detailed further in section 8.3, underscores the compound's utility in the precise synthesis of complex polycyclic structures.

Building Block for Diverse Anthracene-based Scaffolds

The concept of a "building block" in organic synthesis refers to a molecule with specific reactive sites that allow it to be incorporated into a larger, more complex structure in a predictable manner. This compound serves as an exemplary building block for creating a variety of anthracene-based scaffolds. orgsyn.orgsigmaaldrich.com Its core value lies in the anthracene-1,4-dione system, which can be functionalized to introduce new molecular complexity.

The primary reaction that establishes its role as a versatile building block is the Diels-Alder reaction. orgsyn.orgsigmaaldrich.com In this cycloaddition, the quinone ring acts as a dienophile, reacting with a conjugated diene to form a new cyclohexene (B86901) ring fused to the anthracene core. This reaction effectively transforms the three-ring anthracene system into a more complex, multi-ring scaffold. The substituents on the original building block, namely the chloro and hydroxy groups, are carried into the final product, where they can be further manipulated in subsequent synthetic steps. This allows for the generation of a library of diverse anthracene-based compounds from a single, common intermediate. The functional groups can influence the electronic properties and solubility of the resulting scaffolds, making this building block valuable for creating tailored molecular frameworks.

Methodological Advancements in Organic Synthesis Utilizing the Anthracene-1,4-dione Core

The study of reactions involving this compound has led to significant methodological advancements, particularly in the area of regiocontrolled synthesis. The work by Gupta, Jackson, and Stoodley on the Diels-Alder reaction of this compound with isoprene is a case in point. orgsyn.orgsigmaaldrich.com They discovered that the choice of Lewis acid catalyst could direct the regiochemical outcome of the cycloaddition, a finding of considerable synthetic importance.

When the reaction was performed in the presence of Lewis acids such as aluminium chloride or boron trifluoride-etherate, the addition of isoprene favored the formation of the 2-methyl derivative of 6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione. orgsyn.orgsigmaaldrich.com In stark contrast, when boron triacetate, prepared in situ from boric acid and acetic anhydride, was used as the catalyst, the reaction yielded the 3-methyl isomer as the major product. sigmaaldrich.com This ability to selectively produce one constitutional isomer over another by simply changing the catalyst represents a significant methodological advancement. It provides chemists with a predictable and controllable method for accessing specific, complex molecular architectures that would otherwise be difficult to synthesize.

This research highlights how the unique electronic and steric environment of the anthracene-1,4-dione core within this compound can be exploited to achieve high levels of control in chemical reactions, thereby advancing the broader field of organic synthesis.

Data Table: Regiocontrolled Diels-Alder Reaction of this compound with Isoprene

Lewis Acid CatalystMajor ProductReference
Aluminium chloride (AlCl₃)2-Methyl-6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione orgsyn.orgsigmaaldrich.com
Boron trifluoride-etherate (BF₃·OEt₂)2-Methyl-6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione orgsyn.orgsigmaaldrich.com
Boron triacetate (B(OAc)₃)3-Methyl-6-chloro-11-hydroxy-1,4,4a,12a-tetrahydronaphthacene-5,12-dione sigmaaldrich.com

Future Research Directions and Emerging Perspectives

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes, a paradigm that strongly influences the future of synthesizing complex molecules like 9-Chloro-10-hydroxyanthracene-1,4-dione. Traditional methods for producing functionalized anthraquinones often involve harsh reaction conditions and the use of hazardous reagents. For instance, the synthesis of chloroanthraquinones has historically relied on methods that use toxic mercury-based catalysts or require high temperatures and produce significant waste streams tandfonline.com. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways.

Key areas of exploration for the sustainable synthesis of this compound and related compounds include:

Photocatalysis: Recent advancements have demonstrated the potential of photocatalysis for chlorination and other functionalization reactions under mild conditions. researchgate.netnih.govnorthumbria.ac.uk For example, photocatalytic processes using iron and sulfur catalysts activated by gentle blue light can introduce chlorine atoms into organic molecules at room temperature, thereby avoiding harsh chemicals and high energy consumption. researchgate.netnih.govnorthumbria.ac.uk Adapting such methods for the specific chlorination and hydroxylation of an anthraquinone (B42736) scaffold is a promising avenue.

Biocatalysis: The use of enzymes in synthetic chemistry offers high selectivity and mild reaction conditions. While the biosynthesis of many natural anthraquinones is known, the enzymatic machinery for specific halogenation and hydroxylation at the desired positions of the anthraquinone core is an area ripe for investigation. uclouvain.be

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials. Research into deriving the basic anthraquinone structure from biomass sources, rather than petroleum-based precursors, would represent a significant leap in sustainability. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses of this compound will likely be evaluated based on their atom economy, aiming to minimize the generation of byproducts.

Exploration of Novel Chemical Transformations and Catalysis

Beyond its synthesis, this compound can be envisioned as a versatile building block for creating more complex molecules with unique properties. The existing chloro and hydroxy functionalities serve as handles for a variety of chemical transformations.

Future research in this domain could focus on:

Cross-Coupling Reactions: The chlorine atom on the anthraquinone ring is a prime site for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents (e.g., aryl, alkyl, amino groups), leading to a library of novel derivatives with potentially interesting electronic and biological properties. tandfonline.com

Catalytic Applications: The anthraquinone core itself is redox-active and can participate in catalytic cycles. For instance, anthraquinone derivatives have been employed as organophotoredox catalysts for reactions like atom transfer radical polymerization (ATRP) and the selective oxidation of sulfides. uclouvain.beeasychair.org Investigating the catalytic potential of this compound, or its derivatives, in various organic transformations is a compelling research direction. The electronic properties conferred by the chloro and hydroxy groups could modulate its catalytic activity in unique ways.

Covalent Organic Frameworks (COFs): Incorporating this compound as a building block into porous, crystalline materials like COFs could lead to novel heterogeneous catalysts. nih.govresearchgate.net Anthraquinone-based COFs have already shown promise as recyclable photocatalysts for C-H functionalization. nih.govresearchgate.net The specific substitution pattern of this compound could impart unique selectivity and reactivity to such materials.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound, computational modeling offers a powerful approach to guide future experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of properties for this compound, including its electronic structure, spectroscopic characteristics (UV-Vis, IR, NMR), and redox potentials. nih.govresearchgate.netjcesr.org By modeling the impact of the chloro and hydroxy substituents on the electron distribution within the anthraquinone framework, researchers can gain insights into its reactivity and potential applications. For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular biological activity or property is identified for a series of derivatives of this compound, QSAR models can be developed to correlate specific structural features with the observed activity. nih.govresearchgate.net This can accelerate the discovery of more potent and selective compounds by predicting the activity of yet-to-be-synthesized molecules.

Molecular Docking and Dynamics: In the context of potential biological applications, molecular docking simulations can predict how this compound and its derivatives might bind to specific protein targets. nih.govnih.gov This is particularly relevant for anthraquinones, which are known to interact with biomolecules like DNA and various enzymes. nih.gov Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions over time.

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of robotics, automation, and data science is revolutionizing the way chemical research is conducted. The integration of automated synthesis and high-throughput experimentation (HTE) offers the potential to rapidly explore the chemical space around this compound.

Future research in this area could involve:

Automated Synthesis Platforms: Developing automated platforms for the synthesis and purification of derivatives of this compound would enable the rapid generation of a library of related compounds. This would involve the adaptation of known reactions, such as the cross-coupling reactions mentioned earlier, to robotic systems.

High-Throughput Screening: Once a library of derivatives is synthesized, HTE techniques can be used to screen them for a wide range of properties, such as catalytic activity, photophysical characteristics, or biological effects. This would dramatically accelerate the discovery of new applications for this class of molecules.

Data-Driven Discovery: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify structure-property relationships and to guide the design of the next generation of molecules. This creates a closed-loop discovery cycle where automated synthesis, HTE, and computational modeling work in concert to accelerate scientific progress.

Q & A

Q. What are the optimal methods for synthesizing 9-Chloro-10-hydroxyanthracene-1,4-dione in laboratory settings?

Methodological Answer: Synthesis typically involves halogenation and hydroxylation steps on an anthraquinone backbone. Key parameters for optimization include:

  • Temperature control : Higher temperatures (80–120°C) accelerate reaction rates but may degrade sensitive functional groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures improve hydroxylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction times by 30–50% compared to conventional heating, improving yields (e.g., from 57% to 87.5% in analogous anthraquinones) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., chlorine at C9, hydroxyl at C10). Aromatic proton signals typically appear at δ 7.5–8.5 ppm, with downfield shifts for hydroxyl groups .
  • IR spectroscopy : Confirm hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1660–1680 cm1^{-1}) stretches .
  • Single-crystal XRD : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles to validate spatial arrangement .
  • HPLC-MS : Verifies molecular weight (theoretical: 288.67 g/mol) and purity (>98%) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

Methodological Answer:

  • Solubility : Limited in water (<0.1 mg/mL); dissolves in DMSO (50 mg/mL) or DMF. Pre-saturate solvents with inert gas (N2_2) to prevent oxidation .
  • Stability : Degrades under UV light or prolonged storage (>6 months). Store at –20°C in amber vials with desiccants. Avoid exposure to strong acids/bases to prevent dechlorination or quinone reduction .
  • Handling : Use gloveboxes for air-sensitive reactions and fume hoods to minimize inhalation risks (irritant properties noted in analogous compounds) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory spectroscopic data in the characterization of chloro-hydroxyanthraquinone derivatives?

Methodological Answer: Contradictions (e.g., NMR peak splitting vs. computational predictions) arise from dynamic processes or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR : Identify tautomerism (e.g., keto-enol shifts) by observing signal coalescence at elevated temperatures .
  • DFT calculations : Compare computed 1^1H chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate substituent positions .
  • Crystallographic refinement : Use high-resolution XRD (R factor <0.05) to resolve ambiguities in bond alternation or hydrogen bonding networks .

Q. How can computational chemistry methods predict the electronic properties of 9-Chloro-10-hydroxyanthraquinone derivatives?

Methodological Answer:

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP functional) to predict redox behavior. Chlorine substituents lower LUMO energy, enhancing electron-accepting capacity .
  • TD-DFT : Simulate UV-Vis spectra (e.g., λmax ~450 nm for anthraquinones) to correlate substituent effects with absorption bands .
  • Charge transfer analysis : Natural Bond Orbital (NBO) analysis quantifies intramolecular interactions (e.g., Cl···H-O hydrogen bonds) impacting conductivity in organic semiconductors .

Q. What are the mechanistic insights into the substitution patterns affecting the biological activity of this compound?

Methodological Answer:

  • DNA intercalation : Chlorine at C9 enhances planar stacking with DNA base pairs, while the C10 hydroxyl facilitates hydrogen bonding. Test via fluorescence quenching assays with ethidium bromide .
  • Enzyme inhibition : Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., topoisomerase II). Chlorine’s electronegativity modulates hydrophobic interactions in binding pockets .
  • Structure-activity relationships (SAR) : Compare IC50_{50} values of derivatives with varying substituents (e.g., nitro, amino) to optimize pharmacophores .

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